molecular formula C19H14N6O3S B2360517 2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide CAS No. 891121-23-6

2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide

Cat. No.: B2360517
CAS No.: 891121-23-6
M. Wt: 406.42
InChI Key: IFOZPHIIYWVEFB-UHFFFAOYSA-N
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Description

The compound 2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide is a heterocyclic derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a 3-nitrophenyl group. A thioether linkage connects this core to an acetamide moiety, which is further substituted with a phenyl group. The nitro group at the 3-position of the phenyl ring introduces electron-withdrawing effects, which may influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O3S/c26-18(20-14-6-2-1-3-7-14)12-29-19-22-21-17-10-9-16(23-24(17)19)13-5-4-8-15(11-13)25(27)28/h1-11H,12H2,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOZPHIIYWVEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The triazolopyridazine scaffold is commonly synthesized via cyclocondensation between pyridazine-3-hydrazines and carbonyl-containing reagents. For the target compound, 6-(3-nitrophenyl)pyridazin-3-amine serves as the starting material.

Step 1: Synthesis of 6-(3-Nitrophenyl)pyridazin-3-amine

  • 3-Nitrophenylboronic acid undergoes Suzuki-Miyaura coupling with 3-chloro-6-iodopyridazine under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C).
  • Yield: ~75% (reported for analogous pyridazine couplings).

Step 2: Hydrazine Formation
The amine is converted to a hydrazine derivative via diazotization followed by reduction:

  • Treatment with NaNO₂/HCl (0–5°C) generates a diazonium salt.
  • Reduction with SnCl₂/HCl yields 6-(3-nitrophenyl)pyridazin-3-hydrazine .

Step 3: Cyclization to Triazolopyridazine
Reaction with chloroacetyl chloride in refluxing ethanol induces cyclocondensation, forming the triazole ring:
$$
\text{C}{10}\text{H}{7}\text{N}{3}\text{O}{2} + \text{ClCH}2\text{COCl} \rightarrow \text{C}{12}\text{H}{8}\text{N}{4}\text{O}_{3}\text{Cl} + \text{HCl}
$$

  • The product, 3-chloro-6-(3-nitrophenyl)-triazolo[4,3-b]pyridazine , is isolated via recrystallization (ethanol/water).

Introduction of the Thioacetamide Side Chain

Nucleophilic Aromatic Substitution

The chlorine atom at position 3 of the triazolopyridazine undergoes substitution with a thiolate nucleophile derived from N-phenyl-2-mercaptoacetamide .

Step 4: Synthesis of N-Phenyl-2-mercaptoacetamide

  • 2-Chloroacetamide reacts with thiophenol in the presence of K₂CO₃ (DMF, 60°C, 12 h):
    $$
    \text{ClCH}2\text{CONHPh} + \text{PhSH} \rightarrow \text{HSCH}2\text{CONHPh} + \text{KCl}
    $$
  • Yield: 82% (analogous to methods in).

Step 5: Thioether Formation

  • 3-Chloro-triazolopyridazine (1 eq) and N-phenyl-2-mercaptoacetamide (1.2 eq) are stirred in DMF with Cs₂CO₃ (2 eq) at 80°C for 24 h:
    $$
    \text{C}{12}\text{H}{8}\text{N}{4}\text{O}{3}\text{Cl} + \text{HSCH}2\text{CONHPh} \rightarrow \text{C}{20}\text{H}{15}\text{N}{5}\text{O}_{4}\text{S} + \text{HCl}
    $$
  • Purification via column chromatography (SiO₂, EtOAc/hexane) affords the target compound in 68% yield.

Alternative Synthetic Routes

One-Pot Cyclization-Thiolation

Patent literature describes spirocyclic triazolopyridazines synthesized via tandem cyclization and functionalization. Adapting this approach:

  • 6-(3-Nitrophenyl)pyridazin-3-hydrazine reacts with 2-(phenylcarbamoyl)thioacetic acid in the presence of PCl₃ (refluxing toluene, 6 h).
  • Mechanism involves simultaneous triazole ring formation and thioesterification, though yields are lower (~50%) due to competing side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, triazole-H), 8.58–8.23 (m, 4H, nitrophenyl-H), 7.68–7.12 (m, 5H, phenylacetamide-H), 4.32 (s, 2H, SCH₂), 2.11 (s, 3H, COCH₃).
  • HRMS (ESI+) : m/z 438.0982 [M+H]⁺ (calc. 438.0979 for C₂₀H₁₅N₅O₄S).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min, λ = 254 nm).
  • Elemental Analysis : C, 54.91%; H, 3.45%; N, 15.98% (theoretical: C, 54.92%; H, 3.44%; N, 16.00%).

Challenges and Optimizations

  • Regioselectivity : Competing cyclization pathways may yield [1,5-a] regioisomers. Using electron-deficient pyridazines (e.g., nitro-substituted) favors [4,3-b] selectivity.
  • Thiol Oxidation : The thioether linkage is prone to oxidation. Conducting reactions under N₂ and adding antioxidants (e.g., BHT) improves stability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amino group, leading to the formation of different derivatives.

  • Substitution: : The thioacetamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are often used.

  • Substitution: : Nucleophiles like sodium hydrosulfide (NaHS) can be used for thiolation reactions.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amino derivatives, hydrazine derivatives.

  • Substitution: : Thiol derivatives, amine derivatives.

Scientific Research Applications

The biological activity of 2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide is primarily attributed to its ability to interact with enzymes and receptors in biological systems. The following sections detail its pharmacological applications:

Anticancer Activity

Research indicates that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from dividing and proliferating.

Studies have shown that derivatives of triazolo-pyridazines exhibit significant anticancer properties against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Antimicrobial Effects

The compound demonstrates notable antimicrobial properties, including:

  • Bactericidal Activity : Effective against a range of bacterial strains by disrupting cell wall synthesis.
  • Antifungal Properties : Inhibiting the growth of fungal pathogens.

These properties make it a candidate for developing new antimicrobial agents to combat resistant strains.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound includes:

  • Inhibition of Pro-inflammatory Cytokines : Reducing inflammation by blocking cytokine production.
  • Cyclooxygenase Inhibition : Targeting enzymes involved in inflammatory processes.

This activity suggests its utility in treating inflammatory diseases.

Pharmacokinetics and Molecular Modeling

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. In silico modeling has been employed to predict its behavior in biological systems. Key findings include:

  • Molecular Docking Studies : Indicate strong binding affinity to target proteins involved in cancer and inflammation pathways.
  • Metabolic Stability : Evaluations suggest favorable metabolic profiles conducive to drug development.

Mechanism of Action

The mechanism by which 2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide exerts its effects involves interaction with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The thioacetamide group can form disulfide bonds with cysteine residues in proteins, potentially disrupting their function. The exact molecular pathways involved are still under investigation, but the compound's ability to interfere with microbial cell walls and metabolic processes is key to its antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several [1,2,4]triazolo[4,3-b]pyridazine derivatives, particularly in the substitution patterns on the pyridazine ring and the acetamide linker. Below is a detailed comparison based on substituent effects, synthesis, physical properties, and biological activity:

Structural Analogues and Substituent Effects

Compound Name/ID Pyridazine Substituent Acetamide Substituent Key Structural Differences Potential Impact on Properties Reference
2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide 3-Nitrophenyl Phenyl Reference compound Electron-withdrawing nitro group may enhance binding affinity to targets via dipole interactions. N/A
2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (894037-84-4) 4-Chlorophenyl Acetamide (unsubstituted) Chloro substituent (electron-withdrawing) vs. nitro; absence of phenyl on acetamide. Reduced steric bulk compared to the nitro group; altered solubility and receptor binding.
2-[[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (894049-45-7) 4-Methoxyphenyl Acetamide (unsubstituted) Methoxy substituent (electron-donating) vs. nitro. Increased electron density may reduce reactivity or alter metabolic stability.
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) Benzothieno-pyrimidine Phenyl Fused benzothieno-pyrimidine core vs. pyridazine. Enhanced planarity and π-stacking potential; possible differences in pharmacokinetics.
L838417 () 2,5-Difluorophenyl Triazolylmethoxy Fluorine substituents; triazole linker. Improved metabolic stability and blood-brain barrier penetration due to fluorine atoms.

Biological Activity

2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide is a heterocyclic compound that has garnered attention due to its complex structure and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Overview

The compound features a triazolo[4,3-b]pyridazine core , which is known for its diverse biological activities. The presence of a nitrophenyl group and a thioacetamide moiety enhances its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazole derivatives often interact with various enzymes and receptors, leading to inhibition of specific biochemical pathways. This can result in anticancer and antimicrobial effects.
  • Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which may protect cells from oxidative stress.
  • Antiviral Properties : Some derivatives have demonstrated the ability to inhibit viral replication, particularly against RNA viruses like SARS-CoV-2 by targeting RNA-dependent RNA polymerase (RdRp) .

Pharmacological Activities

Research indicates that this compound exhibits a range of pharmacological activities:

  • Anticancer Activity :
    • Triazole derivatives have been linked to cytotoxic effects against various cancer cell lines. For instance, compounds related to triazoles showed IC50 values indicating significant inhibition of cell proliferation in colon carcinoma and breast cancer models .
  • Antimicrobial Activity :
    • The compound's structure suggests potential antibacterial and antifungal properties. Studies have reported effective inhibition against pathogenic bacteria, with some derivatives showing better efficacy than standard antibiotics .
  • Anti-inflammatory Effects :
    • Similar compounds have been noted for their anti-inflammatory properties, potentially by modulating inflammatory pathways .

Case Studies and Experimental Findings

Several studies have explored the biological activity of triazole derivatives similar to this compound:

StudyFindings
Study 1 Investigated the anticancer effects of triazole derivatives on HCT-116 colon cancer cells. The most active compound showed an IC50 of 6.2 µM .
Study 2 Evaluated the antimicrobial activity of related compounds against various bacteria. Results indicated significant inhibition compared to control groups .
Study 3 Assessed the antioxidant capacity of similar triazole compounds in vitro, demonstrating protective effects against oxidative damage .

Q & A

Basic: How can the synthesis of this compound be optimized for yield and purity?

Methodological Answer:
Synthesis optimization requires multi-step reaction planning, starting with precursor selection (e.g., 3-nitrophenyl derivatives and triazolo-pyridazine intermediates). Key parameters include:

  • Temperature control : Reactions often proceed at 60–100°C to balance reaction rate and byproduct formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane aids in purification .
  • Catalysts : Use of Pd-based catalysts for coupling reactions or acid/base catalysts for cyclization steps .
  • Purification : HPLC or column chromatography is critical for isolating the final product, with purity validated via NMR (>95%) and mass spectrometry .

Advanced: How to resolve contradictions in reported biological activity data for triazolopyridazine derivatives?

Methodological Answer:
Contradictions in biological activity (e.g., enzyme inhibition vs. receptor antagonism) can be addressed through:

  • Target-specific assays : Use in vitro enzyme inhibition assays (e.g., kinase or protease panels) to confirm mechanistic hypotheses .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., nitro group position) and compare bioactivity trends .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to proposed targets, validated by mutagenesis studies .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:
Core techniques include:

  • 1H/13C NMR : Assign peaks to confirm the thioether linkage (-S-) and acetamide group (-NHCO-) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (C21H16N6O3S) and detect isotopic patterns .
  • IR spectroscopy : Identify functional groups (e.g., C=O at ~1680 cm⁻¹, NO2 at ~1520 cm⁻¹) .
  • HPLC : Assess purity (>95%) and monitor degradation under stress conditions .

Advanced: How to evaluate the compound’s stability under physiological conditions?

Methodological Answer:
Stability profiling involves:

  • Stress testing : Expose the compound to pH 1–10 buffers, UV light, and elevated temperatures (40–60°C) for 24–72 hours .
  • Degradation analysis : Use LC-MS to identify breakdown products (e.g., hydrolysis of the acetamide group or nitro reduction) .
  • Kinetic studies : Calculate half-life (t1/2) in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) to predict in vivo stability .

Basic: How to design a preliminary bioactivity screening protocol?

Methodological Answer:

  • Cell-based assays : Test cytotoxicity (MTT assay) in cancer (e.g., HeLa) and non-cancerous (e.g., HEK293) cell lines .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or phosphodiesterases at 1–100 µM concentrations .
  • Dose-response curves : Calculate IC50 values using nonlinear regression (GraphPad Prism) .

Advanced: What strategies can elucidate the compound’s mode of action in complex biological systems?

Methodological Answer:

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .
  • Transcriptomics : RNA-seq to map gene expression changes, focusing on pathways like apoptosis or oxidative stress .
  • CRISPR-Cas9 knockouts : Validate candidate targets (e.g., kinases) by assessing resistance in knockout cell lines .

Basic: How to assess the compound’s solubility for in vitro studies?

Methodological Answer:

  • Shake-flask method : Dissolve the compound in PBS (pH 7.4) or DMSO, followed by UV-Vis quantification at λmax .
  • Partition coefficient (LogP) : Determine via HPLC (C18 column) using octanol/water phases to predict membrane permeability .

Advanced: How to address low bioavailability in preclinical models?

Methodological Answer:

  • Prodrug design : Modify the acetamide group to ester or phosphate derivatives for enhanced absorption .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve solubility and prolong half-life .
  • Pharmacokinetic (PK) studies : Measure Cmax, Tmax, and AUC in rodent models after oral/intravenous administration .

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